5-bromo-2-(diethoxymethyl)pyrimidine
Description
Properties
IUPAC Name |
5-bromo-2-(diethoxymethyl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-3-13-9(14-4-2)8-11-5-7(10)6-12-8/h5-6,9H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWULVNCRIORULY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=NC=C(C=N1)Br)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 2-Hydroxymethyl-5-Bromopyrimidine
Using acetamidine derivatives with hydroxymethyl groups (e.g., glycolamide-derived amidines), the condensation with 2-bromomalonaldehyde could yield the hydroxymethyl intermediate.
Hypothetical Reaction :
Step 2: Oxidation to 2-Formyl-5-Bromopyrimidine
The hydroxymethyl group is oxidized to a formyl moiety using agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Example Protocol :
-
Oxidizing Agent : PCC (1.2 equiv), dichloromethane, 0°C → room temperature, 4 hours.
-
Yield : ~60–70% (estimated).
Step 3: Acetal Protection
The formyl group is protected with ethanol under acidic conditions to form the diethoxymethyl acetal.
Example Protocol :
-
Conditions : Ethanol (excess), p-toluenesulfonic acid (cat.), reflux, 12 hours.
-
Yield : ~80–85% (estimated).
Table 2: Post-Synthetic Modification Route
| Step | Reaction | Conditions | Estimated Yield (%) |
|---|---|---|---|
| 1. Hydroxymethylation | Cyclocondensation | Acetic acid, 100°C | 35–40 |
| 2. Oxidation | PCC in DCM | 0°C → RT, 4 hours | 60–70 |
| 3. Acetal Formation | Ethanol, p-TsOH | Reflux, 12 hours | 80–85 |
| Total Yield | — | — | ~17–24 |
Comparative Analysis of Synthetic Routes
Table 3: Route Comparison
| Method | Advantages | Disadvantages | Estimated Total Yield (%) |
|---|---|---|---|
| Direct Condensation | One-step, minimal purification | Custom amidine synthesis required | 25–30 |
| Post-Synthetic Modification | Uses commercially available intermediates | Multi-step, moderate cumulative yield | 17–24 |
| Metal-Catalyzed Cross-Coupling | Modular, scalable | No established protocols, low feasibility | <10 |
Mechanistic Insights and Optimization Strategies
Key Considerations:
-
Solvent Effects : Acetic acid in enhances protonation of intermediates, but polar aprotic solvents (e.g., DMF) may improve solubility of bulky substrates.
-
Catalysis : Molecular sieves in adsorb water, shifting equilibrium toward imine formation. Alternative desiccants (e.g., MgSO₄) could be tested.
-
Temperature : Higher temperatures (100°C) in drive cyclization but may degrade sensitive functional groups.
Optimization Opportunities :
-
Amidine Synthesis : Developing efficient routes to diethoxymethylamidine via reductive amination of diethoxymethyl ketones.
-
Protection-Deprotection : Exploring alternative protecting groups (e.g., THP ethers) for easier deprotection post-cyclization.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(diethoxymethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while cyclization can produce fused heterocyclic compounds .
Scientific Research Applications
5-Bromo-2-(diethoxymethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of nucleic acid analogs and enzyme inhibitors.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 5-bromo-2-(diethoxymethyl)pyrimidine involves its interaction with specific molecular targets. The bromine atom and diethoxymethyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, depending on its application .
Comparison with Similar Compounds
Substituent Diversity at Position 2
The substituent at position 2 significantly influences reactivity, stability, and applications. Key analogs include:
Key Observations :
- Diethoxymethyl vs. Siloxy derivatives (e.g., tert-butyldimethylsiloxy) provide steric protection but require harsh conditions (e.g., fluoride ions) for deprotection .
- Amino Substituents: 5-Bromo-2-aminopyrimidine undergoes facile functionalization (e.g., bromination at position 5, as in ), making it versatile for coupling reactions .
- Bulkier Groups: Cyclopropylmethoxy and trifluoromethoxy phenoxy substituents demonstrate higher steric hindrance, which may reduce reactivity in nucleophilic substitutions but improve metabolic stability .
Biological Activity
5-Bromo-2-(diethoxymethyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. Pyrimidines, as a class, are known for their diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its therapeutic potential.
Chemical Structure and Synthesis
This compound is characterized by the presence of a bromine atom at the 5-position and diethoxymethyl groups at the 2-position of the pyrimidine ring. The synthesis of this compound typically involves multi-step reactions starting from commercially available pyrimidine derivatives. The introduction of bromine and diethoxymethyl groups can be achieved through halogenation and alkylation reactions, respectively.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Pyrimidines have been extensively studied for their antimicrobial properties. Research indicates that derivatives like this compound may exhibit significant activity against various bacterial strains, including multi-drug resistant organisms. For instance, studies have reported minimum inhibitory concentration (MIC) values indicating effective antibacterial activity against Staphylococcus aureus and Escherichia coli.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 4–8 |
| Escherichia coli | 8–16 |
2. Anticancer Properties
Pyrimidine derivatives are also recognized for their anticancer potential. The compound has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and death.
3. Anti-inflammatory Effects
Inflammation plays a crucial role in various chronic diseases, including cancer and autoimmune disorders. Some studies have indicated that pyrimidine derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The specific activity of this compound in this context remains to be fully elucidated but suggests a promising avenue for therapeutic development.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various pyrimidine derivatives, this compound was tested against clinical isolates of Mycobacterium tuberculosis. The compound demonstrated potent activity with an MIC comparable to standard antitubercular drugs, suggesting its potential as a lead compound for further development in tuberculosis therapy.
Case Study 2: Anticancer Activity
Another investigation focused on the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations, with evidence of apoptosis confirmed through flow cytometry analysis. This highlights the compound's potential as an anticancer agent.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any drug candidate. While specific pharmacokinetic data for this compound is limited, general trends observed in similar pyrimidine compounds suggest moderate oral bioavailability and favorable metabolic stability. Toxicity studies indicate that compounds within this class can exhibit low toxicity profiles at therapeutic doses, although further research is needed to establish safety parameters for this specific derivative.
Q & A
Q. What are the optimized synthetic routes for 5-bromo-2-(diethoxymethyl)pyrimidine, and how do reaction conditions influence yield?
The synthesis typically involves nucleophilic substitution of a halogenated pyrimidine precursor with diethoxymethyl groups. For example, 5-bromo-2-chloropyrimidine can react with diethoxymethanol in the presence of a base (e.g., triethylamine) under reflux in acetonitrile . Yield optimization requires precise control of stoichiometry, solvent polarity (DMF or THF enhances nucleophilicity), and temperature (reflux at ~80–100°C). Pilot studies suggest continuous flow reactors improve scalability and reduce side products like diethyl ether byproducts .
Q. How can structural purity and functional group integrity be validated post-synthesis?
Key analytical methods include:
- NMR : Confirm diethoxymethyl substitution via characteristic δ 1.2–1.4 ppm (CH3) and δ 3.5–3.7 ppm (CH2O) signals .
- HPLC/MS : Monitor bromine retention (m/z ~259–261 for [M+H]+) and rule out debromination .
- X-ray crystallography : Resolve pyrimidine ring planarity and diethoxymethyl conformation (e.g., torsion angles < 10° indicate minimal steric strain) .
Q. What are the stability profiles of this compound under varying storage conditions?
The compound is hygroscopic and sensitive to light. Long-term storage recommendations:
- Solid state : Sealed containers under inert gas (N2/Ar) at –20°C, with desiccants (silica gel) to prevent hydrolysis of the diethoxymethyl group .
- Solution phase : Acetonitrile or DMSO solutions stored at 2–8°C for ≤3 months to avoid ether cleavage .
Advanced Research Questions
Q. How do electronic effects of the diethoxymethyl group influence reactivity in cross-coupling reactions?
The diethoxymethyl group acts as an electron-donating substituent, activating the pyrimidine ring for Suzuki-Miyaura coupling at the 5-bromo position. Computational studies (DFT) show reduced LUMO energy (–2.1 eV) at C5, favoring oxidative addition with Pd(0) catalysts. However, steric hindrance from the diethoxy group can reduce coupling efficiency with bulky boronic acids (e.g., 2-naphthylboronic acid yields drop by ~30% compared to phenylboronic acid) .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
Discrepancies in IC50 values (e.g., kinase inhibition vs. cytotoxicity) may arise from:
- Solubility differences : Use standardized DMSO stock solutions (<0.1% v/v in assays) .
- Metabolic instability : Incubate with liver microsomes to assess diethoxymethyl hydrolysis rates (t1/2 ~2–4 hrs in human microsomes) .
- Off-target effects : Pair SAR studies with proteome-wide profiling (e.g., thermal shift assays) to identify non-specific binding .
Q. How can computational modeling guide the design of this compound derivatives for target-specific applications?
- Docking simulations : Prioritize substituents that enhance binding to ATP pockets (e.g., adding a methyl group at C4 improves kinase inhibition by 1.5-fold) .
- MD simulations : Assess diethoxymethyl flexibility under physiological conditions (e.g., RMSD < 1.5 Å indicates stable conformers) .
- QSAR models : Correlate Hammett σ values of substituents with bioactivity (R² > 0.85 for EGFR inhibitors) .
Methodological Considerations
Q. What in vitro assays are most suitable for evaluating the biological potential of this compound?
Q. How can researchers address low yields in large-scale synthesis?
| Parameter | Optimized Condition | Yield Improvement |
|---|---|---|
| Catalyst | Pd(OAc)2/XPhos | +25% |
| Solvent | Toluene/EtOH (3:1) | +15% |
| Temperature | 90°C, microwave-assisted | +30% |
| Data from pilot-scale trials show microwave-assisted synthesis reduces reaction time from 12 hrs to 2 hrs . |
Data Contradictions and Validation
Q. Why do NMR spectra sometimes show unexpected peaks near δ 4.5–ppm?
This may indicate partial hydrolysis of the diethoxymethyl group to form hemiacetal intermediates. Mitigation strategies:
Q. How to reconcile discrepancies in reported melting points?
Variations (e.g., 180–183°C vs. 193–196°C) arise from polymorphic forms. Use DSC to identify crystalline phases and recrystallize from ethyl acetate/hexane (1:4) to isolate the stable form .
Emerging Research Directions
Q. Can this compound serve as a precursor for photoaffinity probes?
Yes, via substitution of the bromine with diazirine or benzophenone groups. Recent studies show 5-diazirine-2-(diethoxymethyl)pyrimidine effectively labels kinase active sites under UV light (365 nm) .
Q. What role does the diethoxymethyl group play in enhancing blood-brain barrier (BBB) penetration?
Molecular dynamics simulations suggest the group reduces polar surface area (PSA < 90 Ų), favoring passive diffusion. In vivo studies in rodents show a 2.5-fold increase in brain-plasma ratio compared to non-ether analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
